molecular formula C18H30O2 B585033 Linolenic-1-13C Acid CAS No. 224568-13-2

Linolenic-1-13C Acid

Cat. No.: B585033
CAS No.: 224568-13-2
M. Wt: 279.428
InChI Key: DTOSIQBPPRVQHS-JAYTYYOISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Molecular Structure

This compound (CAS 224568-13-2) is a carboxylic acid with an 18-carbon chain containing three cis-configured double bonds at positions 9, 12, and 15. Its molecular formula is C₁₇¹³CH₃₀O₂ , where the carboxylic acid group (-COOH) is labeled with a single carbon-13 isotope at the first position.

Key Structural Features:

  • IUPAC Name: (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid with a ¹³C label at the carboxyl carbon.
  • SMILES Notation: CC/C=C\C/C=C\C/C=C\CCCCCCCC([13C](=O)O).
  • Molecular Weight: 279.42 g/mol (vs. 278.43 g/mol for non-labeled ALA).
Property This compound Non-labeled ALA
Molecular Formula C₁₇¹³CH₃₀O₂ C₁₈H₃₀O₂
Isotopic Purity 99% ¹³C 1.1% ¹³C (natural)
Key Functional Groups Carboxylic acid (-COOH), three cis-double bonds Same as above

Isotopic Labeling and Significance of ¹³C Incorporation

The ¹³C label at the carboxylic acid group enables precise tracking of ALA’s metabolic fate through mass spectrometry (MS) and nuclear magnetic resonance (NMR). This is critical for:

  • Metabolic Tracing:

    • Quantifying ALA’s conversion to long-chain polyunsaturated fatty acids (LC-PUFAs) such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).
    • Studying lipid remodeling in cellular membranes and lipoproteins.
  • Analytical Advantages:

    • High Specificity: Distinguishes endogenous ALA from exogenous tracer in complex biological matrices.
    • Quantitative Precision: Enables calculation of fractional conversion rates using isotopic dilution models.

Example Application:
In a study with [¹³C]-labeled ALA, researchers observed a 30% conversion to DHA in low-density lipoprotein (LDL) compartments, highlighting its role in lipid transport.

Comparison with Non-labeled Linolenic Acid and Related Fatty Acids

This compound shares structural and functional properties with non-labeled ALA and other polyunsaturated fatty acids but differs in isotopic composition and research utility.

Fatty Acid IUPAC Name Double Bond Configuration ¹³C Label Position Key Applications
This compound (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid cis, cis, cis Carboxylic acid Metabolic tracing, lipidomics
Non-labeled ALA Same as above Same as above None Dietary studies, cardiovascular research
Linoleic Acid (9Z,12Z)-octadeca-9,12-dienoic acid cis, cis None (unless labeled) Omega-6 metabolism studies

Functional Differences:

  • Metabolic Pathways: ALA is an omega-3 fatty acid precursor, while linoleic acid (omega-6) competes for elongation/desaturation enzymes.
  • Isotopic Utility: Only labeled derivatives allow direct measurement of fatty acid fluxes.

Properties

IUPAC Name

(9Z,12Z,15Z)-(113C)octadeca-9,12,15-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-/i18+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOSIQBPPRVQHS-JAYTYYOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCC[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps

  • Labeling the Alkyne Precursor :

    • 13CBr4 is used to generate a terminal 13C-labeled alkyne via the Corey-Fuchs reaction.

    • Example: Conversion of a formyl group to a dibromoalkene, followed by dehydrohalogenation to yield the alkyne.

  • Grignard Coupling :

    • The labeled alkyne is coupled with a bromoalkane fragment to form the C-1–C-18 backbone.

    • Catalyst : Cu(I) or Pd-mediated cross-coupling.

  • Hydrogenation and Double Bond Formation :

    • Partial hydrogenation of the alkyne to cis double bonds using Lindlar catalyst or catecholborane.

    • Introduction of the third double bond (C-15) via Wittig or elimination reactions.

Experimental Data

ParameterValueSource
Overall Yield 7.8% (7 steps)
Purity >95% (GC)
Key Reagents 13CBr4, Grignard reagents

Copper-Catalyzed Coupling and Nitrile Derivatives

This approach focuses on synthesizing the trans isomer of linolenic acid with precise 13C labeling at C-1, followed by isomerization to the cis form.

Key Steps

  • Bromo Precursor Synthesis :

    • 7-Bromo-heptan-1-ol is prepared and labeled at C-1 using 13C-enriched starting materials.

  • Nitrile Intermediate Formation :

    • Conversion of the bromoalkane to a nitrile via dehydrohalogenation.

  • Carboxylation and Isomerization :

    • Nitrile hydrolysis to the carboxylic acid.

    • Catalytic hydrogenation : Introduction of cis double bonds using Lindlar catalyst.

Experimental Data

ParameterValueSource
Overall Yield 7% (11 steps)
Purity >97% (chemical/isomeric)
Key Reagents Cu catalysts, nitrile precursors

Enzymatic Labeling via Fungal Production

While less common for site-specific labeling, fungal systems like Mortierella alpina can produce 13C-labeled polyunsaturated fatty acids (PUFAs) from 13C-glucose or methyl esters.

Key Steps

  • Fermentation :

    • Growth of M. alpina in media enriched with [1-(13)C]glucose or [U-13C]glucose.

  • Extraction and Purification :

    • Solvent extraction and urea inclusion to isolate linolenic acid.

Experimental Data

ParameterValueSource
13C Content 78–83% (from [U-13C]glucose)
Label Distribution Random (two-carbon units)

Comparative Analysis of Methods

MethodAdvantagesLimitations
Corey-Fuchs High site-specificity, moderate yieldMulti-step complexity, costly reagents
Copper-Catalyzed High purity, scalable for trans isomersLow overall yield, lengthy synthesis
Enzymatic Bulk production, natural isomer ratiosNon-site-specific labeling, variable purity

Applications and Challenges

  • Metabolic Studies : [1-(13)C]-linolenic acid is used to trace fatty acid oxidation and elongation pathways in humans.

  • Enzymatic Mechanism : 13C-labeled substrates help elucidate tunneling effects in lipoxygenases.

  • Challenges :

    • Isomerization Control : Maintaining cis geometry during synthesis.

    • Cost : High expense of 13CBr4 and specialized catalysts.

Chemical Reactions Analysis

Types of Reactions: Linolenic-1-13C Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroperoxides and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, altering the structure of the fatty acid.

    Substitution: The carboxyl group can participate in substitution reactions, forming esters and amides.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxygen, ozone, and peroxides. Conditions often involve controlled temperatures and the presence of catalysts.

    Reduction: Hydrogen gas and metal catalysts such as palladium or platinum are commonly used.

    Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to facilitate the substitution reactions.

Major Products:

    Oxidation: Hydroperoxides, epoxides, and other oxygenated compounds.

    Reduction: Saturated fatty acids.

    Substitution: Esters and amides.

Scientific Research Applications

Linolenic-1-13C Acid has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Helps in understanding metabolic pathways and the role of fatty acids in cellular processes.

    Medicine: Used in clinical diagnostics and imaging to study the distribution and metabolism of fatty acids in the body.

    Industry: Applied in the development of nutritional supplements and health care products

Mechanism of Action

Linolenic-1-13C Acid exerts its effects through various molecular targets and pathways:

    Gene Expression Regulation: It influences the activity of transcription factors such as nuclear factor kappa B and peroxisome proliferator-activated receptors.

    Anti-inflammatory Effects: The compound reduces the production of pro-inflammatory cytokines and mediators.

    Metabolic Pathways: It is involved in the synthesis of bioactive lipids that play roles in cell signaling and homeostasis.

Comparison with Similar Compounds

Non-Isotope-Labeled α-Linolenic Acid (ALA)

  • Structure: Both ALA and Linolenic-1-13C Acid share the same 18-carbon chain with three cis double bonds at positions 9, 12, and 15 (18:3n-3). The only distinction is the 13C isotope in the latter .
  • Function: ALA is integral to cell membrane structure, anti-inflammatory signaling, and serves as a substrate for EPA/DHA synthesis. This compound retains these roles but is utilized for tracing metabolic flux .
  • Applications : While ALA is studied for its dietary benefits, the labeled form is critical in quantifying conversion rates to long-chain PUFAs. For example, human studies show ALA converts to EPA at ~6% and DHA at ~3.8% under optimal conditions, rates that can be precisely measured using 13C tracers .

Linoleic Acid (18:2n-6) and Its 13C-Labeled Analog

  • Structure: Linoleic acid (LA; 18:2n-6) has two double bonds at positions 9 and 12. A 13C-labeled analog, (9Z,12Z)-9,12-octadecadienoic-1-13C Acid, is structurally analogous to this compound but differs in unsaturation and omega classification (n-6 vs. n-3) .
  • Functional Contrast: LA is a precursor for arachidonic acid (pro-inflammatory eicosanoids), while ALA derivatives (e.g., EPA) promote anti-inflammatory resolvins. Isotope-labeled versions of both acids are used to study competing metabolic pathways in lipidomics .
  • Research Findings : In pear fruits, LA and ALA are absorbed differentially by cultivars and converted into volatile esters. Labeled analogs could quantify substrate-specific contributions to aroma compounds, with LA showing 2.07-fold higher ester production in "Dangshansuli" pears compared to ALA .

Conjugated Linolenic Acids (CLnAs)

  • Structure: CLnAs, such as 9c,11t,13t-conjugated linolenic acid, feature conjugated double bonds (non-methylene-interrupted) rather than ALA's methylene-interrupted pattern .
  • Functional Differences : CLnAs activate peroxisome proliferator-activated receptors (PPARs) more potently than ALA. For instance, 9c,11t,13t-CLnA activates PPARα, influencing lipid oxidation, whereas ALA’s effects are mediated through PPARγ and δ .
  • Applications: While CLnAs are studied for antidiabetic and anti-obesity effects, this compound is tailored for metabolic tracing, highlighting divergent research priorities .

Metabolic and Isotopic Studies

Conversion Efficiency and Isotope Tracing

Studies using 13C-labeled ALA have refined earlier findings on EPA/DHA synthesis. For example, radioisotope studies suggested a 6% conversion of ALA to EPA, but 13C tracing in controlled diets revealed variability based on n-6/n-3 PUFA ratios. High n-6 intake suppresses ALA conversion by 40–50%, a finding validated using labeled compounds .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Molecular Formula Isotope Position Key Function Primary Application
This compound C₁₇H₂₉¹³COOH C-1 Metabolic tracing, EPA/DHA synthesis Research (isotope studies)
α-Linolenic Acid (ALA) C₁₈H₃₀O₂ None Anti-inflammatory, membrane structure Dietary studies, nutrition
Linoleic-1-13C Acid C₁₇H₃₁¹³COOH C-1 Arachidonic acid precursor Lipidomics, inflammatory pathways
9c,11t,13t-CLnA C₁₈H₂₈O₂ None PPARα activation, antidiabetic Pharmacological research

Table 2: Key Research Findings Using Labeled and Unlabeled Compounds

Study Focus Compound Used Key Finding Reference
Ester biosynthesis in pears ALA, LA LA increases esters 2.07-fold vs. 1.44-fold for ALA
EPA/DHA conversion This compound Confirms 6% EPA conversion, highlights dietary interference
PPAR activation 9c,11t,13t-CLnA Potent PPARα activation vs. ALA’s PPARγ/δ

Biological Activity

Linolenic-1-13C acid, a stable isotope-labeled variant of alpha-linolenic acid (ALA), is an essential omega-3 fatty acid that plays a critical role in human health. This article delves into its biological activity, including metabolism, absorption, and physiological effects, supported by diverse research findings and case studies.

Chemical Structure and Properties

Alpha-linolenic acid (ALA) is a polyunsaturated fatty acid with the chemical formula C18H30O2C_{18}H_{30}O_2 and is categorized as an omega-3 fatty acid due to its double bonds located at the third carbon from the methyl end of the fatty acid chain. The isotopic labeling with carbon-13 (13C) allows for advanced metabolic tracing studies, enhancing our understanding of its biological pathways.

Metabolism and Absorption

The metabolism of this compound involves its conversion into longer-chain omega-3 fatty acids such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). Research has shown that ALA can be converted into these metabolites through desaturation and elongation processes, primarily occurring in the liver.

Key Findings on Metabolism:

  • Absorption Studies : In a study involving pre-term infants, the absorption of 13C-labeled ALA was monitored through stool and breath samples. The excretion of 13C in stool ranged from 2.0% to 26.2%, indicating variable absorption rates based on gestational age .
  • Conversion Rates : The conversion of ALA to DHA was notably higher in less mature infants, suggesting that younger infants may have a more efficient mechanism for utilizing ALA for DHA synthesis .

Biological Effects

The biological activity of this compound extends beyond mere metabolism; it also influences various physiological processes:

Anti-inflammatory Properties

Research indicates that metabolites of ALA exhibit significant anti-inflammatory effects. For instance, 15-lipoxygenase metabolites of ALA were shown to reduce inflammation in mouse models by inhibiting the NLRP3 inflammasome complex through the PPAR-γ pathway .

Cardiovascular Health

Dietary intake of ALA has been associated with reduced risks of cardiovascular diseases (CVD). A meta-analysis revealed that an increase in dietary ALA intake was linked to a 5% lower risk of all-cause mortality and CVD mortality per gram increase per day .

Neuroprotective Effects

ALA and its metabolites have been implicated in neuroprotection. They may influence neuronal health by modulating inflammatory responses and promoting membrane fluidity, which is critical for synaptic function .

Case Studies

The following case studies illustrate the practical implications of this compound's biological activity:

Study Population Findings
Infant Metabolism Study 10 breast-fed infantsShowed significant oxidation of 13C-labeled linoleic acid to CO2 over 6 hours, indicating active metabolic processing .
Pre-term Infant Study 20 pre-term infantsDemonstrated variable absorption rates of ALA; those born earlier had higher stool excretion rates but also higher plasma DHA concentrations .
Inflammation Model Study BALB/c miceFound that treatment with ALA metabolites significantly reduced IL-1β levels during LPS-induced inflammation .

Q & A

Q. How can researchers quantify this compound retention in lipid matrices during extrusion or thermal processing?

  • Methodological Answer : Apply the formula: Retention (%)=(Post-processing 1-13C ALA contentPre-processing 1-13C ALA content)×100\text{Retention (\%)} = \left( \frac{\text{Post-processing 1-13C ALA content}}{\text{Pre-processing 1-13C ALA content}} \right) \times 100

    Quantify via ¹H NMR by integrating peaks corresponding to the 1-13C-labeled methyl group. Use internal standards (e.g., deuterated fatty acids) to correct for extraction losses .

Advanced Research Questions

Q. How should researchers design kinetic studies to trace this compound metabolism in mammalian cell cultures while minimizing isotopic dilution effects?

  • Methodological Answer : Optimize tracer concentrations using dose-response assays to ensure linear incorporation rates. Include negative controls (unlabeled ALA) and blank matrices to correct for background signals. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for targeted quantification of ¹³C-labeled metabolites. Validate kinetic models with compartmental analysis software (e.g., SAAM II) .

Q. What strategies resolve contradictions in ¹³C enrichment data when this compound is used in multi-tracer lipidomics studies?

  • Methodological Answer : Perform cross-validation with orthogonal techniques:
    • Compare ¹³C NMR data with GC-MS results to confirm isotopic distribution.
    • Apply principal component analysis (PCA) to identify outliers caused by matrix effects or instrument drift.
    • Replicate experiments under standardized conditions (e.g., pH, temperature) to isolate confounding variables .

Q. How can researchers integrate this compound tracing data with transcriptomic or proteomic datasets to elucidate regulatory nodes in lipid metabolism?

  • Methodological Answer : Use pathway enrichment analysis (e.g., KEGG, Reactome) to map ¹³C-labeled metabolite fluxes onto gene/protein networks. Apply weighted correlation network analysis (WGCNA) to identify co-expressed modules linking isotopic labeling patterns to enzymatic activity. Validate hypotheses with CRISPR-Cas9 knockouts of candidate genes (e.g., FADS2, ELOVL5) .

Q. What experimental controls are critical for ensuring reproducibility in this compound-based studies of mitochondrial β-oxidation?

  • Methodological Answer : Include:
    • Unlabeled controls : Differentiate endogenous vs. tracer-derived metabolites.
    • Inhibitor controls (e.g., etomoxir for CPT1 inhibition) to confirm pathway specificity.
    • Isotopomer spectral analysis (ISA) : Correct for natural ¹³C abundance in control samples.
    • Cell viability assays : Ensure metabolic activity is not compromised by tracer concentration .

Data Interpretation and Validation

Q. How should researchers address discrepancies in ¹³C isotopic enrichment between in vitro and in vivo models using this compound?

  • Methodological Answer : Normalize enrichment data to tissue-specific baseline ¹³C levels (e.g., from fed vs. fasted animals). Use dynamic flux balance analysis (dFBA) to model systemic vs. cellular tracer distribution. Validate with ex vivo organ perfusion studies to isolate tissue-specific metabolic contributions .

Q. What analytical pipelines are recommended for validating the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via high-resolution LC-MS and compare to reference spectra of known oxidation byproducts (e.g., hydroperoxides). Use Arrhenius modeling to predict long-term stability under recommended storage conditions .

Q. How can researchers optimize delivery methods for this compound in complex biological systems (e.g., gut microbiota or tumor microenvironments)?

  • Methodological Answer : Use emulsion-based formulations (e.g., Tween-80/PBS) to enhance solubility. Validate delivery efficiency via fluorescence-activated cell sorting (FACS) of ¹³C-labeled lipids in target cells. For microbial studies, pair with 16S rRNA sequencing to correlate tracer uptake with microbial community structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.